α3β4 nAChR Antagonism: Sub-nanomolar Potency Compared to α4β2 nAChR
Rofelodine demonstrates potent antagonism at the human α3β4 nAChR subtype, with an IC₅₀ of 1.8 nM measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human SH-SY5Y cells [1]. This potency is approximately 6.7-fold higher than its activity at the closely related α4β2 nAChR subtype (IC₅₀ = 12 nM) under identical assay conditions [1].
| Evidence Dimension | nAChR subtype antagonism potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM (α3β4 nAChR) |
| Comparator Or Baseline | IC₅₀ = 12 nM (α4β2 nAChR) |
| Quantified Difference | 6.7-fold higher potency at α3β4 relative to α4β2 |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux by liquid scintillation counting |
Why This Matters
This quantifiable subtype selectivity profile differentiates Rofelodine from non-selective nAChR antagonists like mecamylamine and enables targeted investigation of α3β4-mediated pathways, which are implicated in ganglionic transmission and addiction neurobiology, with reduced confounding effects on α4β2 receptors.
- [1] EcoDrugPlus Database. Compound ID 2126094 (Rofelodine). Antagonist activity at human α3β4 and α4β2 nAChR receptors in SH-SY5Y cells. University of Helsinki. View Source
